molecular formula C11H11NO2S B3003637 methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate CAS No. 202584-20-1

methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate

Cat. No. B3003637
M. Wt: 221.27
InChI Key: WIDPUEXDDQAFTO-UHFFFAOYSA-N
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Patent
US05891901

Procedure details

A solution of methyl-2-azido-3-(4-methylthiophenyl)-propenoate (20.6 g, 83 mmol) in xylene (200 ml) was added dropwise to boiling xylene (250 ml) over a period of 2 hours. The reaction mixture was allowed to heat at reflux temperature for an additional 2 hours, then cooled slowly and placed in a freezer overnight. The solids were filtered, washed with a small amount of CH2Cl2 /hexane (1:3) and dried to give 11.2 g (61.0%) of methyl-6-methylsulfanyl-1H-indole-2-carboxylate.
Name
methyl-2-azido-3-(4-methylthiophenyl)-propenoate
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]([N:14]=[N+]=[N-])=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][CH3:13])=[CH:8][CH:7]=1>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]([C:4]1[NH:14][C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[C:9]([S:12][CH3:13])[CH:10]=2)=[O:17]

Inputs

Step One
Name
methyl-2-azido-3-(4-methylthiophenyl)-propenoate
Quantity
20.6 g
Type
reactant
Smiles
COC(C(=CC1=CC=C(C=C1)SC)N=[N+]=[N-])=O
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with a small amount of CH2Cl2 /hexane (1:3)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C=1NC2=CC(=CC=C2C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.